molecular formula C16H16ClFN2O3S B2491276 1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251629-31-8

1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2491276
CAS No.: 1251629-31-8
M. Wt: 370.82
InChI Key: LDVBMKCKDXOETG-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a sophisticated synthetic compound designed for medicinal chemistry and drug discovery research. This molecule integrates a pyridin-2(1H)-one core, a privileged scaffold in pharmaceutical development, with a pyrrolidin-1-ylsulfonyl group and a halogenated benzyl substituent. The sulfonamide functional group is a cornerstone in medicinal chemistry due to its proven utility in inhibitor design, contributing to target binding through hydrogen bond interactions and its metabolic stability . Specifically, N-acyl sulfonamides are recognized as valuable bioisosteres for carboxylic acids, offering similar acidity and hydrogen-bonding capacity while often improving a compound's pharmacokinetic profile and metabolic stability . The structural features of this compound suggest broad applicability in hit-to-lead optimization campaigns . The pyrrolidine-sulfonamide moiety can serve as a key pharmacophore element for targeting enzymes, while the halogenated benzyl group provides a vector for exploring hydrophobic pockets in target proteins. This makes it a valuable building block for constructing targeted libraries in the search for new enzyme inhibitors or receptor modulators . Researchers can utilize this compound as a versatile intermediate to explore structure-activity relationships (SAR), particularly in projects aimed at developing antiparasitic or antiviral agents , where related sulfonamide-containing heterocycles have shown significant promise . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c17-13-5-3-6-14(18)12(13)11-19-8-4-7-15(16(19)21)24(22,23)20-9-1-2-10-20/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVBMKCKDXOETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multiple steps:

    Formation of the pyridinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the 2-chloro-6-fluorobenzyl group: This can be done through nucleophilic substitution reactions.

    Incorporation of the pyrrolidine ring: This step may involve amination reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Scaling up the reactions: Using larger quantities of reagents and solvents.

    Optimizing reaction parameters: Temperature, pressure, and reaction time.

    Purification processes: Techniques like crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinones.

Scientific Research Applications

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies show that it possesses minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, demonstrating its potential as an antimicrobial agent .

Antiproliferative Effects

In vitro studies have highlighted the antiproliferative capabilities of this compound against several cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported as low as 38 nM, indicating substantial potency against cancer cell proliferation . This suggests that structural modifications can enhance the antiproliferative effects.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that it was particularly effective against MRSA strains, with an MIC significantly lower than many other tested compounds. This positions it as a promising candidate for further development in treating resistant bacterial infections .

Evaluation of Antiproliferative Activity

Another investigation focused on the antiproliferative properties against different cancer cell lines. This study reported varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others. This variability underscores the importance of structural optimization in enhancing therapeutic efficacy .

Data Summary Table

Activity TypeTested CompoundMIC/IC50 ValuesRemarks
Antimicrobial1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeRelated compoundsGI50 values: 31 nM - 54 nMPotent against various cancer cells
MechanismInhibition of folate synthesisN/ATargeting bacterial growth

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyridinone derivatives with structural similarities to the target compound:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound N1: 2-Chloro-6-fluorobenzyl; C3: Pyrrolidin-1-ylsulfonyl Not explicitly stated* ~440–460 (estimated) High electronegativity, potential metabolic stability -
3-(Benzyloxy)-1-(2-hydroxyethyl)pyridin-2(1H)-one (10) N1: 2-hydroxyethyl; C3: Benzyloxy C14H15NO3 245.28 Ether linkage at C3; lacks sulfonyl group
1-(2-Oxo-2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one C5: Pyrrolidin-1-ylsulfonyl; N1: Trifluoromethyl biphenyl ethyl C24H21F3N2O4S 514.50 Extended aromatic system; higher lipophilicity
(6R)-3-[(2-Chlorophenyl)sulfanyl]-4-hydroxy-6-(3-hydroxyphenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one C3: 2-Chlorophenylsulfanyl; C6: Hydroxyphenyl and thiophene C21H16ClNO3S2 429.94 Sulfanyl group; complex stereochemistry
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol Pyridine core with fluoro and pyrrolidinyl groups C12H13FN2O 220.24 Alkyne linker; smaller molecular weight

*Molecular formula and weight inferred from analogs in .

Key Differences and Implications

Substituent Effects :

  • The target compound’s 2-chloro-6-fluorobenzyl group distinguishes it from analogs with simpler alkyl or benzyloxy substituents (e.g., compound 10 in ). This substitution pattern may enhance binding to hydrophobic pockets in target proteins.
  • The pyrrolidin-1-ylsulfonyl group at C3 contrasts with sulfanyl (e.g., ) or trifluoromethyl-biphenyl (e.g., ) moieties. Sulfonyl groups typically improve aqueous solubility compared to thioethers but may reduce membrane permeability.

Electronic and Steric Properties: The electron-withdrawing chloro and fluoro groups on the benzyl ring likely increase the compound’s stability against oxidative metabolism compared to non-halogenated analogs . The pyrrolidinyl group introduces a cyclic amine, which may participate in hydrogen bonding or charge-charge interactions, unlike the linear hydroxyethyl group in compound 10 .

Molecular Weight and Complexity :

  • The target compound’s estimated molecular weight (~440–460) places it within the range of drug-like molecules, whereas simpler analogs like the 220.24 Da compound in may lack sufficient complexity for high-affinity interactions.

Biological Activity

The compound 1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16ClFN3O2S\text{C}_{15}\text{H}_{16}\text{ClF}\text{N}_3\text{O}_2\text{S}

This structure features a pyridine ring, a pyrrolidine moiety, and a sulfonyl group, which are critical for its biological interactions.

Research indicates that this compound may interact with various biological targets, including:

  • Melanocortin Receptors : The compound has been noted for its potential to modulate melanocortin receptors, particularly MC5R, which are involved in energy homeostasis and inflammatory responses .
  • Antibacterial Activity : Similar compounds have shown promising antibacterial properties. For instance, pyrrole derivatives have demonstrated activity against Staphylococcus aureus and Mycobacterium tuberculosis . While specific data on this compound's antibacterial efficacy is limited, its structural analogs suggest potential in this area.

Biological Activity Overview

The biological activities associated with this compound can be categorized as follows:

Activity Type Description Reference
AntimicrobialPotential activity against bacterial strains; further studies needed to confirm efficacy.
Receptor ModulationModulates melanocortin receptors, which may influence metabolic processes and inflammation.
Anticancer PotentialStructural similarities to known anticancer agents suggest possible applications in cancer therapy.

Case Studies

While specific case studies focusing on this compound are scarce, related research highlights the biological significance of similar compounds:

  • Pyrrole Derivatives in Antibacterial Research : A study evaluated various pyrrole derivatives for their antibacterial activity against multiple pathogens. Compounds with similar structures to this compound demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .
  • Melanocortin Receptor Antagonists : Research into melanocortin receptor antagonists has revealed that modifications in the pyridine and sulfonamide regions can significantly affect receptor binding and biological activity . This suggests that the compound may have nuanced effects based on its specific structural features.

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